molecular formula C13H12OS B2885463 (R)-Phenyl-p-tolylsulfoxid CAS No. 16491-20-6

(R)-Phenyl-p-tolylsulfoxid

Cat. No.: B2885463
CAS No.: 16491-20-6
M. Wt: 216.3
InChI Key: NBNQTORHACKHCW-OAHLLOKOSA-N
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Description

®-Phenyl-p-tolylsulfoxide is a chiral sulfoxide compound characterized by the presence of a phenyl group and a p-tolyl group attached to a sulfur atom. This compound is of significant interest in organic chemistry due to its chiral nature and its utility as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Phenyl-p-tolylsulfoxide typically involves the oxidation of the corresponding sulfide. One common method is the asymmetric oxidation of phenyl-p-tolyl sulfide using chiral oxidizing agents such as titanium-tartrate complexes. The reaction is carried out under controlled conditions to ensure high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of ®-Phenyl-p-tolylsulfoxide may involve the use of large-scale oxidation processes with chiral catalysts. These processes are optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and to facilitate the separation of the desired enantiomer.

Types of Reactions:

    Oxidation: ®-Phenyl-p-tolylsulfoxide can undergo further oxidation to form the corresponding sulfone.

    Reduction: It can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the sulfur atom acts as an electrophilic center.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as thiolates or amines can be used under mild conditions.

Major Products:

    Oxidation: Phenyl-p-tolyl sulfone.

    Reduction: Phenyl-p-tolyl sulfide.

    Substitution: Various substituted sulfoxides depending on the nucleophile used.

Scientific Research Applications

®-Phenyl-p-tolylsulfoxide is utilized in several scientific research fields:

    Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity and its role in enzyme inhibition.

    Medicine: It is used in the synthesis of chiral drugs, where its enantiomeric purity is crucial for the desired pharmacological effects.

    Industry: Employed in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which ®-Phenyl-p-tolylsulfoxide exerts its effects involves its interaction with various molecular targets. The sulfoxide group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction often involves the formation of a sulfoxide-enzyme complex, which can inhibit or activate the enzyme’s function depending on the context.

Comparison with Similar Compounds

    (S)-Phenyl-p-tolylsulfoxide: The enantiomer of ®-Phenyl-p-tolylsulfoxide, with similar chemical properties but different biological activities.

    Phenyl methyl sulfoxide: A simpler sulfoxide with a methyl group instead of a p-tolyl group.

    Diphenyl sulfoxide: Contains two phenyl groups attached to the sulfur atom.

Uniqueness: ®-Phenyl-p-tolylsulfoxide is unique due to its chiral nature and the presence of both phenyl and p-tolyl groups, which confer specific steric and electronic properties. These properties make it particularly useful in asymmetric synthesis and in the development of chiral drugs.

Biological Activity

(R)-Phenyl-p-tolylsulfoxid, a chiral sulfoxide, has garnered attention in the field of organic chemistry and medicinal chemistry due to its unique biological activities. This compound is characterized by a sulfoxide functional group, which significantly influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in various fields.

This compound can be synthesized through various methods, including oxidation of the corresponding thioether or via asymmetric synthesis techniques. One notable method involves the dynamic kinetic resolution of allylic sulfoxides, where (R)-phenyl allyl sulfoxide racemizes with a half-life of approximately 4.4 hours at 40 °C in benzene . The stability and reactivity of this compound are influenced by solvent polarity, with slower racemization observed in polar solvents compared to non-polar ones .

Antifungal and Antimicrobial Properties

Research indicates that sulfoxides, including this compound, exhibit antifungal activity. A study demonstrated that various sulfoxides possess significant antifungal properties, making them potential candidates for developing new antifungal agents . The mechanism typically involves disruption of fungal cell membranes or interference with metabolic pathways.

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially leading to therapeutic applications in treating diseases where enzyme dysregulation is a factor. For example, sulfoxides have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .

Case Studies

A case study explored the use of this compound in the synthesis of biologically active compounds. The compound was used as a chiral auxiliary in asymmetric synthesis, demonstrating its utility in producing enantiomerically pure products that exhibit enhanced biological activity compared to their racemic counterparts .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Sulfoxides can integrate into lipid membranes, altering their fluidity and permeability.
  • Enzyme Interaction : The compound's ability to bind to enzymes can inhibit their function, affecting metabolic pathways.
  • Chirality Effects : The stereochemistry of this compound plays a crucial role in its interaction with biological targets, often leading to different biological outcomes compared to its enantiomers.

Data Summary

PropertyValue/Description
Chemical Structure Chiral sulfoxide with phenyl and p-tolyl groups
Synthesis Method Dynamic kinetic resolution; oxidation of thioethers
Antifungal Activity Significant against various fungal strains
Enzyme Inhibition Inhibits cytochrome P450 enzymes
Racemization Half-life 4.4 hours at 40 °C in benzene

Properties

IUPAC Name

1-methyl-4-[(R)-phenylsulfinyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-11-7-9-13(10-8-11)15(14)12-5-3-2-4-6-12/h2-10H,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNQTORHACKHCW-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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